Bromuro de hexafluronium

Descripción general

Descripción

El bromuro de hexafluorenium es un agente bloqueador neuromuscular utilizado principalmente en anestesiología para prolongar y potenciar la acción relajante del músculo esquelético de la suxametonio durante la cirugía . Actúa como un antagonista del receptor nicotínico de acetilcolina, bloqueando efectivamente la actividad de las colinesterasas plasmáticas .

Aplicaciones Científicas De Investigación

El bromuro de hexafluorenium tiene varias aplicaciones de investigación científica:

Química: Se utiliza como reactivo en varios procesos de síntesis química.

Biología: El compuesto se estudia por sus efectos en los sistemas biológicos, particularmente su interacción con las colinesterasas.

Medicina: En anestesiología, se utiliza para prolongar la relajación muscular durante la cirugía.

Industria: El bromuro de hexafluorenium se utiliza en la producción de otros compuestos químicos y productos farmacéuticos.

Mecanismo De Acción

El bromuro de hexafluorenium es un inhibidor reversible no competitivo de la colinesterasa plasmática humana o pseudocolinesterasa . Es probable que se una a los receptores laterales aniónicos cerca del centro activo de la enzima, causando un cambio conformacional que evita la acilación del sitio esterático . Esta inhibición prolonga los efectos relajantes musculares de la suxametonio al evitar la descomposición de la acetilcolina en la unión neuromuscular .

Análisis Bioquímico

Biochemical Properties

Hexafluorenium bromide plays a significant role in biochemical reactions by acting as a cholinesterase antagonist . It binds to plasma cholinesterases, inhibiting their activity and thereby prolonging the action of muscle relaxants like suxamethonium . The compound interacts with enzymes such as acetylcholinesterase and pseudocholinesterase, preventing the hydrolysis of acetylcholine into choline and acetic acid . This inhibition results in prolonged muscle relaxation, which is crucial during surgical procedures .

Cellular Effects

Hexafluorenium bromide affects various types of cells and cellular processes by acting as a nicotinic acetylcholine receptor antagonist . It influences cell function by blocking the activity of cholinesterases, leading to prolonged stimulation of acetylcholine receptors . This prolonged stimulation initially causes disorganized muscle contractions, followed by profound relaxation . Hexafluorenium bromide also impacts cell signaling pathways and gene expression by altering the normal function of cholinergic neurons .

Molecular Mechanism

At the molecular level, hexafluorenium bromide exerts its effects by binding to anionic side receptors near the active center of cholinesterases . This binding causes a conformational change in the enzyme, preventing the acylation of the esteratic site . As a non-competitive reversible inhibitor, hexafluorenium bromide effectively blocks the hydrolysis of acetylcholine, leading to prolonged muscle relaxation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hexafluorenium bromide change over time due to its stability and degradation properties . The compound is known to maintain its inhibitory effects on cholinesterases for a prolonged period, which is beneficial during surgical procedures . Long-term exposure to hexafluorenium bromide may lead to changes in cellular function, including alterations in cholinergic signaling and muscle responsiveness .

Dosage Effects in Animal Models

The effects of hexafluorenium bromide vary with different dosages in animal models . At low doses, the compound effectively prolongs muscle relaxation without significant adverse effects . At high doses, hexafluorenium bromide can cause toxic effects, including severe muscle weakness and respiratory depression . These threshold effects highlight the importance of careful dosage management in clinical settings .

Metabolic Pathways

Hexafluorenium bromide is involved in metabolic pathways that include interactions with cholinesterases . The compound inhibits the hydrolysis of acetylcholine, affecting metabolic flux and metabolite levels within cholinergic neurons . This inhibition can lead to an accumulation of acetylcholine, resulting in prolonged muscle relaxation and altered neurotransmission .

Transport and Distribution

Hexafluorenium bromide is transported and distributed within cells and tissues through interactions with plasma cholinesterases . The compound’s binding to these enzymes facilitates its localization and accumulation in neuromuscular junctions, where it exerts its inhibitory effects . This targeted distribution is crucial for its role as a neuromuscular blocking agent during surgery .

Subcellular Localization

The subcellular localization of hexafluorenium bromide is primarily at the neuromuscular junctions, where it interacts with cholinesterases . The compound’s activity is directed to these specific compartments, ensuring effective inhibition of acetylcholine hydrolysis . This localization is essential for its function as a muscle relaxant during surgical procedures .

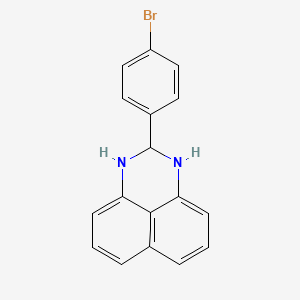

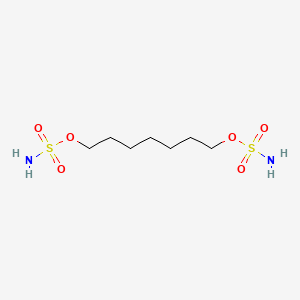

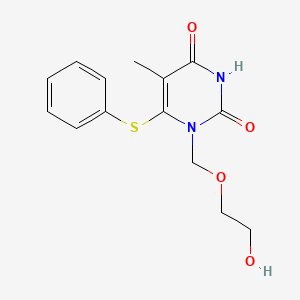

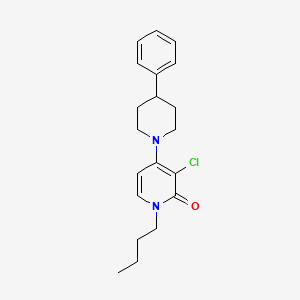

Métodos De Preparación

El bromuro de hexafluorenium se sintetiza mediante una serie de reacciones químicas que involucran la formación de la estructura hexametilenbís(fluoren-9-ildimetilammonio). La ruta sintética generalmente implica la reacción del cloruro de fluorenilmetilo con hexametilendiamina, seguida de la cuaternización con bromuro de metilo . Los métodos de producción industrial pueden incluir condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza del producto final.

Análisis De Reacciones Químicas

El bromuro de hexafluorenium experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el bromuro de hexafluorenium en sus formas reducidas.

Sustitución: El compuesto puede sufrir reacciones de sustitución, donde uno o más de sus grupos funcionales son reemplazados por otros grupos. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.

Comparación Con Compuestos Similares

El bromuro de hexafluorenium es único en su estructura y mecanismo de acción en comparación con otros agentes bloqueadores neuromusculares. Los compuestos similares incluyen:

Cloruro de suxametonio: Un relajante muscular despolarizante que imita la acetilcolina en la unión neuromuscular.

Mivacurio: Otro relajante muscular que es hidrolizado por la pseudocolinesterasa. El bromuro de hexafluorenium se destaca por su capacidad de inhibir las colinesterasas y prolongar los efectos de otros relajantes musculares.

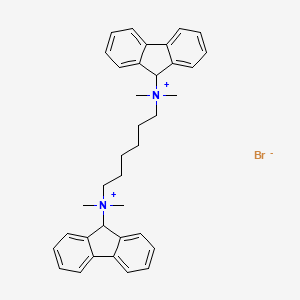

Propiedades

Número CAS |

317-52-2 |

|---|---|

Fórmula molecular |

C36H42BrN2+ |

Peso molecular |

582.6 g/mol |

Nombre IUPAC |

9H-fluoren-9-yl-[6-[9H-fluoren-9-yl(dimethyl)azaniumyl]hexyl]-dimethylazanium;bromide |

InChI |

InChI=1S/C36H42N2.BrH/c1-37(2,35-31-21-11-7-17-27(31)28-18-8-12-22-32(28)35)25-15-5-6-16-26-38(3,4)36-33-23-13-9-19-29(33)30-20-10-14-24-34(30)36;/h7-14,17-24,35-36H,5-6,15-16,25-26H2,1-4H3;1H/q+2;/p-1 |

Clave InChI |

JPSRVLCUCTZGCB-UHFFFAOYSA-M |

SMILES |

C[N+](C)(CCCCCC[N+](C)(C)C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46.[Br-] |

SMILES canónico |

C[N+](C)(CCCCCC[N+](C)(C)C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46.[Br-] |

Apariencia |

Solid powder |

Key on ui other cas no. |

317-52-2 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

4844-10-4 (Parent) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

hexafluorenium hexafluorenium bromide hexafluorenium dibromide salt hexafluronium bromide hexamethylenebis(fluoren-9-yldimethylammonium) dibromide Mylaxen |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

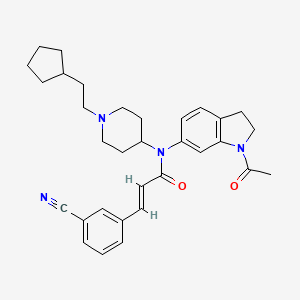

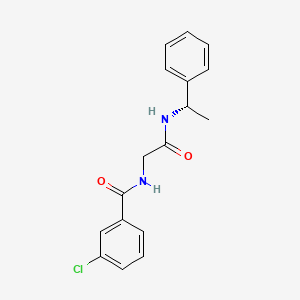

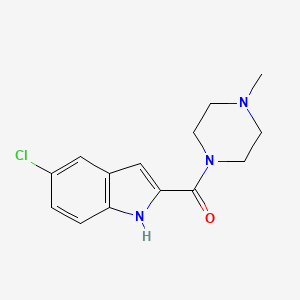

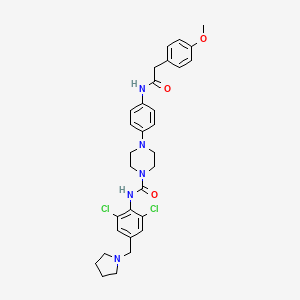

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-8-(2-morpholinoethoxy)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B1673068.png)

![1-[4-(3-Piperidinopropoxy)benzyl]piperidine](/img/structure/B1673071.png)

![[5-(3a,4,5,6a-Tetrahydrofuro[2,3-b]furan-5-yl)-10-acetyloxy-4,5-dimethylspiro[9-oxatricyclo[6.2.2.01,6]dodecane-12,2'-oxirane]-2-yl] acetate](/img/structure/B1673078.png)